molecular formula C7H9ClN2O B2958038 3-Chloro-4-methoxy-1,2-benzenediamine CAS No. 1378864-94-8

3-Chloro-4-methoxy-1,2-benzenediamine

Cat. No.: B2958038
CAS No.: 1378864-94-8
M. Wt: 172.61
InChI Key: IYLBYXMDAQRPLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-methoxy-1,2-benzenediamine is a substituted aromatic diamine featuring a chlorine atom at the 3-position and a methoxy group at the 4-position on the benzene ring. This compound is structurally related to other halogenated and alkoxy-substituted benzenediamines, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds such as benzimidazoles and imidazoles. Its reactivity is influenced by the electron-withdrawing chlorine and electron-donating methoxy groups, which modulate its stability and application in condensation reactions .

Properties

IUPAC Name

3-chloro-4-methoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLBYXMDAQRPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxy-1,2-benzenediamine typically involves the nitration of 3-chloro-4-methoxyaniline followed by reduction. The nitration process introduces nitro groups into the aromatic ring, which are subsequently reduced to amine groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxy-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include substituted benzenediamines, quinones, and other aromatic compounds with modified functional groups .

Scientific Research Applications

3-Chloro-4-methoxy-1,2-benzenediamine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxy-1,2-benzenediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved often include oxidative and reductive processes, as well as interactions with nucleophilic and electrophilic species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and physical properties of 3-Chloro-4-methoxy-1,2-benzenediamine are best understood by comparing it with analogous derivatives. Key differences in substituent positions, electronic effects, and stability are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Stability Considerations
This compound 3-Cl, 4-OCH₃ Intermediate for imidazole synthesis; moderate reactivity due to mixed electronic effects Thermal decomposition risk via HCl elimination; requires inert handling
4,5-Dichloro-1,2-benzenediamine 4-Cl, 5-Cl High reactivity in iodine-catalyzed oxidative condensations with aldoses; forms stable aldo-imidazoles Enhanced electron-withdrawing effects may accelerate decomposition
4-Methyl-1,2-benzenediamine 4-CH₃ Faster reaction kinetics in aldose condensations due to electron-donating methyl group Improved thermal stability compared to halogenated analogs
4-Bromo-1,2-benzenediamine 4-Br Mutagenic properties; used in niche synthetic applications Prone to HBr elimination; requires alkali stabilization during purification
3-Methoxy-1,2-benzenediamine 3-OCH₃ Lower reactivity due to lack of halogen; used in non-hazardous intermediates Higher solubility in polar solvents vs. chloro analogs

Key Findings from Comparative Studies:

Reactivity in Condensation Reactions :

  • The methoxy group in this compound enhances solubility in polar solvents but reduces electrophilicity compared to dichloro derivatives (e.g., 4,5-dichloro-1,2-benzenediamine), which exhibit faster reaction rates with aldoses in iodine-catalyzed systems .
  • Methyl-substituted analogs (e.g., 4-methyl-1,2-benzenediamine) outperform chloro/methoxy derivatives in reaction yields due to steric and electronic advantages .

Thermal Stability :

  • Halogenated diamines (e.g., 4-bromo- and 4-chloro-1,2-benzenediamine) are prone to hydrogen halide elimination under heat or acidic conditions. The methoxy group in the target compound may slightly mitigate decomposition by stabilizing the aromatic ring, though the 3-chloro substituent still poses risks .
  • Handling recommendations include vacuum distillation with solid alkali (e.g., MgO) and inert gas purging to suppress decomposition .

Toxicity and Safety: Brominated analogs (e.g., 4-bromo-1,2-benzenediamine) are mutagenic, whereas methoxy and methyl derivatives generally exhibit lower toxicity profiles .

Biological Activity

3-Chloro-4-methoxy-1,2-benzenediamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound, also known as 3-chloro-4-methoxy-o-phenylenediamine, is characterized by the following chemical structure:

  • Molecular Formula : C₇H₈ClN₂O
  • Molecular Weight : 174.60 g/mol

The presence of chlorine and methoxy groups in its structure suggests potential interactions with biological targets, influencing its activity.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . For example, research indicates that methoxylated complexes similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of approximately 4.2 μM in inhibiting the proliferation of MDA-MB 231 breast cancer cells, which is notably lower than that of cisplatin (IC50 = 27.9 μM) . This suggests a strong antiproliferative effect.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundMDA-MB 2314.2Induction of ferroptosis and necroptosis
CisplatinMDA-MB 23127.9DNA crosslinking

The studies suggest that the mechanism involves ferroptosis , a form of regulated cell death characterized by iron-dependent lipid peroxidation . The compound's ability to induce this type of cell death positions it as a candidate for further development in cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity . Preliminary findings suggest that it exhibits inhibitory effects against certain bacterial strains. However, detailed quantitative assessments are still required to establish its efficacy and mechanism against specific pathogens.

Case Study: Antitumor Activity

A study conducted on a series of benzenediamine derivatives demonstrated that compounds with similar structures to this compound showed promising antitumor activity in both two-dimensional (2D) and three-dimensional (3D) assays. Notably, compounds exhibited higher effectiveness in 2D assays compared to 3D models, indicating a need for further exploration into their mechanisms within more complex environments .

Research Findings on Cellular Uptake

Research utilizing live confocal microscopy has confirmed the cellular uptake of methoxylated derivatives like the one . After treatment with the compound at a concentration of 5 μM for 24 hours, fluorescence was detected within the cells, indicating successful internalization . This finding is crucial as it correlates with the observed cytotoxic effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.